molecular formula C14H9ClN2O2 B6405359 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid CAS No. 1261948-13-3

3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid

Cat. No.: B6405359
CAS No.: 1261948-13-3
M. Wt: 272.68 g/mol
InChI Key: QCASGCVDMYOXNC-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with amino, chloro, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzoic acid derivative, followed by reduction to introduce the amino group. The chloro and cyano groups are then introduced through halogenation and cyanation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and controlled temperatures to facilitate the desired transformations.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid is utilized in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds, while the chloro and cyano groups can participate in various non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 3-Amino-5-chlorobenzoic acid
  • 4-Amino-3-chlorobenzoic acid

Uniqueness: 3-Amino-5-(4-chloro-3-cyanophenyl)benzoic acid is unique due to the presence of both chloro and cyano groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This unique substitution pattern allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

3-amino-5-(4-chloro-3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-13-2-1-8(3-11(13)7-16)9-4-10(14(18)19)6-12(17)5-9/h1-6H,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCASGCVDMYOXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690763
Record name 5-Amino-4'-chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-13-3
Record name 5-Amino-4'-chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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